![molecular formula C19H22Cl2N2O3S B10855474 1-[(3S)-3-(3,4-dichlorophenyl)piperidin-1-yl]-3-[(3R)-1-methylsulfonylpyrrolidin-3-yl]prop-2-yn-1-one](/img/structure/B10855474.png)
1-[(3S)-3-(3,4-dichlorophenyl)piperidin-1-yl]-3-[(3R)-1-methylsulfonylpyrrolidin-3-yl]prop-2-yn-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
VVD-118313 is a chemical compound known for its potent and selective inhibition of Janus kinase 1 (JAK1). It acts as a negative allosteric modulator of JAK1, making it a valuable research tool in the study of inflammatory diseases, particularly chronic inflammation associated with cancer .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of VVD-118313 involves multiple steps, starting with the preparation of the core structure, which includes a piperidine ring and a pyrrolidine ring. The key steps include:
Formation of the Piperidine Ring: This involves the reaction of 3,4-dichlorophenyl with piperidine under controlled conditions.
Formation of the Pyrrolidine Ring: This involves the reaction of a suitable precursor with a sulfonyl group to form the pyrrolidine ring.
Coupling Reactions: The piperidine and pyrrolidine rings are then coupled together using a prop-2-yn-1-one linker.
Industrial Production Methods
Industrial production of VVD-118313 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions.
化学反応の分析
Types of Reactions
VVD-118313 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly involving the chloro groups, can be carried out to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides and sulfones, while reduction can yield alcohols and amines.
科学的研究の応用
VVD-118313 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the selective inhibition of JAK1 and its effects on various chemical pathways.
Biology: Employed in research to understand the role of JAK1 in cytokine signaling and immune response.
Medicine: Investigated for its potential therapeutic applications in treating inflammatory diseases and cancer.
Industry: Utilized in the development of new drugs targeting JAK1 and related pathways
作用機序
VVD-118313 exerts its effects by selectively inhibiting JAK1 through binding to an allosteric cysteine residue (C817) in the non-catalytic pseudokinase domain. This binding blocks JAK1-dependent trans-phosphorylation and cytokine signaling, thereby modulating the immune response and inflammation .
類似化合物との比較
Similar Compounds
Tofacitinib: An orthosteric JAK inhibitor that targets both JAK1 and JAK2.
Upadacitinib: Another JAK inhibitor with a broader range of activity.
Itacitinib: Selective for JAK1 but with different binding properties.
Uniqueness of VVD-118313
VVD-118313 is unique in its high selectivity for JAK1 over other JAK isoforms, such as JAK2 and JAK3. This selectivity reduces the likelihood of side effects associated with non-specific JAK inhibition, making it a valuable tool for research and potential therapeutic applications .
特性
分子式 |
C19H22Cl2N2O3S |
|---|---|
分子量 |
429.4 g/mol |
IUPAC名 |
1-[(3S)-3-(3,4-dichlorophenyl)piperidin-1-yl]-3-[(3R)-1-methylsulfonylpyrrolidin-3-yl]prop-2-yn-1-one |
InChI |
InChI=1S/C19H22Cl2N2O3S/c1-27(25,26)23-10-8-14(12-23)4-7-19(24)22-9-2-3-16(13-22)15-5-6-17(20)18(21)11-15/h5-6,11,14,16H,2-3,8-10,12-13H2,1H3/t14-,16+/m0/s1 |
InChIキー |
OUPVMVHXMWBFDP-GOEBONIOSA-N |
異性体SMILES |
CS(=O)(=O)N1CC[C@@H](C1)C#CC(=O)N2CCC[C@H](C2)C3=CC(=C(C=C3)Cl)Cl |
正規SMILES |
CS(=O)(=O)N1CCC(C1)C#CC(=O)N2CCCC(C2)C3=CC(=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



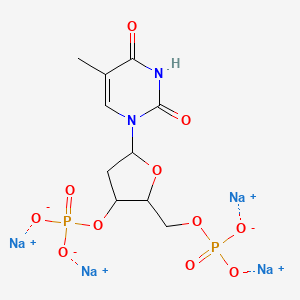
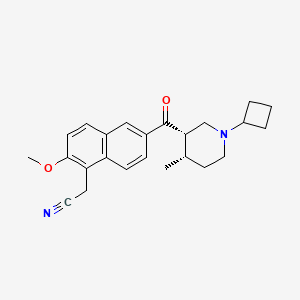
![1-[2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(triazol-2-yl)pyridin-3-yl]urea](/img/structure/B10855408.png)

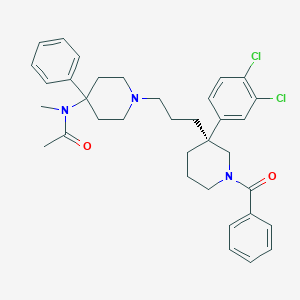
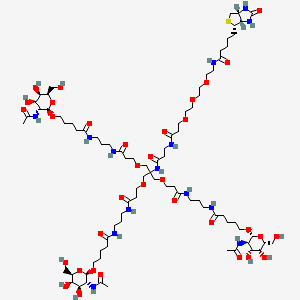
![2-[3-[2-[2-[2-[2-[Bis[3-[2-(2-methyl-3-octylsulfanylpropanoyl)oxyethoxy]-3-oxopropyl]amino]ethylamino]ethyl-[3-[2-(2-methyl-3-octylsulfanylpropanoyl)oxyethoxy]-3-oxopropyl]amino]ethylamino]ethyl-[3-[2-(2-methyl-3-octylsulfanylpropanoyl)oxyethoxy]-3-oxopropyl]amino]propanoyloxy]ethyl 2-methyl-3-octylsulfanylpropanoate](/img/structure/B10855434.png)
![(2S)-N-[4-(3-anilino-5-methyl-4-oxo-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-2-yl)pyridin-2-yl]-2-(4-fluorophenyl)propanamide](/img/structure/B10855438.png)

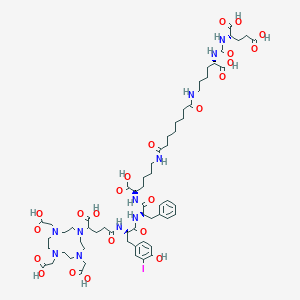
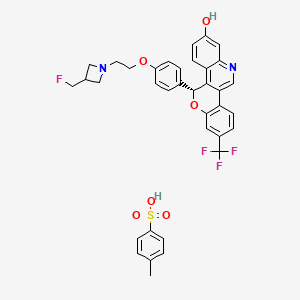

![3,5-dichloro-N-[(2S)-3-(3-chloro-4-hydroxyphenyl)-1-[[(1S)-1-cyclopentyl-2-[[(2S,3S)-1-[[(2S)-6-(diethylamino)-1-[[(2S)-3-hydroxy-1-oxo-1-(prop-2-ynylamino)propan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]benzamide](/img/structure/B10855460.png)
![5'-Deoxy-5'-[({5-[(3as,4s,6ar)-2-Oxohexahydro-1h-Thieno[3,4-D]imidazol-4-Yl]pentanoyl}sulfamoyl)amino]adenosine](/img/structure/B10855467.png)